Critical Data Scarcity: A Quantitative Gap Analysis for CAS 884987-04-6
A primary evidence gap exists for this compound. Despite its structural relevance to a major patent family, a comprehensive search of primary literature and authoritative databases failed to identify any public-domain, quantitative biological data (e.g., IC50, Ki, EC50) for CAS 884987-04-6 itself . The patent family led by CA 2681124 and WO2009127723 provides foundational SAR concepts and data for related compounds but does not contain a worked example or specific biological result for this exact molecule. The comparator landscape thus lacks a quantifiable baseline, making direct head-to-head comparisons impossible.
| Evidence Dimension | Availability of public quantitative bioactivity data (IC50/Ki) in primary literature |
|---|---|
| Target Compound Data | No quantitative bioactivity data found in public-domain primary literature or patents |
| Comparator Or Baseline | Structurally related compounds in the CA 2681124 patent family have shown activity in suppressing glycogen phosphorylase a/PP1 interaction (exact values for comparators not publicly disclosed for this specific congener) |
| Quantified Difference | Not calculable due to absence of target compound data |
| Conditions | Comprehensive literature and patent search conducted on 2026-05-07 |
Why This Matters
Procurement must be driven by internal, proprietary screening needs, as no public comparative data exists to justify selection over a closely related analog; this shifts the procurement decision from evidence-based selection to a strategic investment in novel chemical space exploration.
- [1] Wagner, H.; Langkopf, E. et al. Substituted arylsulphonylglycines, the preparation thereof and the use thereof as pharmaceutical compositions. Canadian Patent CA 2681124, 2008. View Source
